- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,

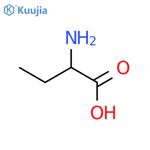

Cas no 947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate)

![methyl (2R)-2-[(propan-2-yl)amino]butanoate structure](https://de.kuujia.com/scimg/cas/947667-22-3x500.png)

947667-22-3 structure

Produktname:methyl (2R)-2-[(propan-2-yl)amino]butanoate

methyl (2R)-2-[(propan-2-yl)amino]butanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl (2r)-2-(isopropylamino) butanoate

- (R)-Methyl 2-(isopropylamino)butanoate

- Methyl (2R)-2-[(1-methylethyl)amino]butanoate (ACI)

- methyl (2R)-2-[(propan-2-yl)amino]butanoate

- VMUHGXXMBHEUOC-SSDOTTSWSA-N

- AKOS030524084

- methyl (2R)-2-(isopropylamino)butanoate

- XMB66722

- SCHEMBL8920477

- CS-0162209

- (R)-Methyl 2-(isopropylamino)butanoate ee

- SC5064

- 947667-22-3

- methyl (2R)-2-(propan-2-ylamino)butanoate

- (R)-methyl2-(isopropylamino)butanoate

- DS-19399

-

- MDL: MFCD24395103

- Inchi: 1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1

- InChI-Schlüssel: VMUHGXXMBHEUOC-SSDOTTSWSA-N

- Lächelt: [C@H](CC)(NC(C)C)C(=O)OC

Berechnete Eigenschaften

- Genaue Masse: 159.125928785g/mol

- Monoisotopenmasse: 159.125928785g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 5

- Komplexität: 123

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.4

- Topologische Polaroberfläche: 38.3Ų

methyl (2R)-2-[(propan-2-yl)amino]butanoate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

methyl (2R)-2-[(propan-2-yl)amino]butanoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-10g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 10g |

¥1705.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-25g |

(R)-Methyl2-(isopropylamino)butanoate |

947667-22-3 | 97% | 25g |

¥2155.0 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629254-25g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 25g |

¥2245.0 | 2024-04-17 | |

| Chemenu | CM255950-25g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 25g |

$729 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R67900-5g |

(R)-Methyl2-(isopropylamino)butanoate |

947667-22-3 | 97% | 5g |

¥635.0 | 2024-07-19 | |

| Chemenu | CM255950-25g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 25g |

$729 | 2023-02-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232849-5g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 5g |

¥936.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP281-5g |

methyl (2R)-2-[(propan-2-yl)amino]butanoate |

947667-22-3 | 97% | 5g |

734.0CNY | 2021-07-12 | |

| Ambeed | A107681-1g |

(R)-Methyl 2-(isopropylamino)butanoate |

947667-22-3 | 97% | 1g |

$31.0 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2156-5g |

methyl (2R)-2-[(propan-2-yl)amino]butanoate |

947667-22-3 | 95% | 5g |

¥612.0 | 2024-04-15 |

methyl (2R)-2-[(propan-2-yl)amino]butanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium triacetoxyborohydride Solvents: Dichloromethane ; cooled; 24 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane

1.2 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane

Referenz

- Structure-Guided Design and Development of Potent and Selective Dual Bromodomain 4 (BRD4)/Polo-like Kinase 1 (PLK1) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(17), 7785-7795

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt

1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium carbonate Solvents: Water ; rt; pH 8 - 9, rt

Referenz

- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 18 h, rt

Referenz

- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran

1.2 Reagents: Acetic acid , Sodium acetate , Sodium triacetoxyborohydride Solvents: Tetrahydrofuran

Referenz

- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium triacetoxyborohydride ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9

Referenz

- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,

methyl (2R)-2-[(propan-2-yl)amino]butanoate Raw materials

- Butanoic acid, 2-amino-, methyl ester, (R)-

- (R)-2-Aminobutyric Acid

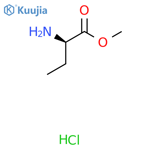

- methyl (2R)-2-aminobutanoate;hydrochloride

methyl (2R)-2-[(propan-2-yl)amino]butanoate Preparation Products

methyl (2R)-2-[(propan-2-yl)amino]butanoate Verwandte Literatur

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

947667-22-3 (methyl (2R)-2-[(propan-2-yl)amino]butanoate) Verwandte Produkte

- 2680740-88-7(methyl 2-(2-{(benzyloxy)carbonylamino}-3-bromophenyl)acetate)

- 467236-99-3(1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride)

- 38185-54-5(6-Bromo-5-chloronicotinic Acid)

- 1873940-01-2(Carbamic acid, N-(5-bromo-6-quinoxalinyl)-, 1,1-dimethylethyl ester)

- 1311317-31-3(tert-butyl N-(2-amino-2-ethylbutyl)carbamate)

- 2649069-83-8(6-oxa-7-azadispiro2.1.4^{5}.3^{3}dodec-7-ene-8-carboxylic acid)

- 1805290-58-7(Methyl 3-(difluoromethyl)-6-fluoro-4-iodopyridine-2-acetate)

- 1000930-28-8(2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-[(oxolan-2-yl)methyl]acetamide)

- 919974-82-6(2-(2-{2-(3,5-dimethylphenoxy)ethylsulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one)

- 898453-51-5(2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:947667-22-3)methyl (2R)-2-[(propan-2-yl)amino]butanoate

Reinheit:99%/99%

Menge:10g/25g

Preis ($):159.0/322.0